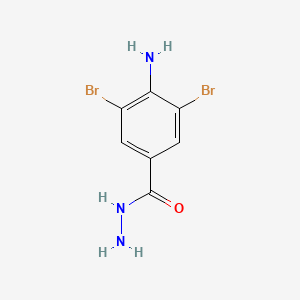

4-Amino-3,5-dibromobenzene-1-carbohydrazide

Vue d'ensemble

Description

4-Amino-3,5-dibromobenzene-1-carbohydrazide is a chemical compound with the molecular formula C₇H₇Br₂N₃O and a molecular weight of 308.96 g/mol It is characterized by the presence of amino, dibromo, and carbohydrazide functional groups attached to a benzene ring

Méthodes De Préparation

The synthesis of 4-Amino-3,5-dibromobenzene-1-carbohydrazide typically involves the reaction of 3,5-dibromo-4-nitrobenzoic acid with hydrazine hydrate under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Hydrolysis and Decarbonylation Reactions

The carbohydrazide group undergoes hydrolysis under basic conditions to form intermediates that can decarbonylate into aldehydes. A patented method for synthesizing 2-amino-3,5-dibromobenzaldehyde (structurally analogous to derivatives of this compound) involves reacting benzhydrazides with carbonate and hydroxide in mixed solvents (e.g., glycols, alcohols, water) at 60–90°C for 1–15 hours . While this reaction is specific to the 2-amino isomer, similar conditions are applicable to the 4-amino derivative:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis/Decarbonylation | K₂CO₃/NaOH in ethylene glycol/ethanol at 90°C | 4-Amino-3,5-dibromobenzaldehyde |

This pathway highlights the lability of the carbohydrazide group under basic, high-temperature conditions.

Substitution Reactions

The bromine atoms at positions 3 and 5 participate in nucleophilic aromatic substitution (NAS) due to their meta-directing effects. Reactivity is modulated by the electron-donating amino group at position 4, which activates the ring toward substitution.

Key Substitution Pathways

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (excess) | Cu catalyst, 120°C | 3,5-Diamino-4-bromobenzene-1-carbohydrazide |

| NaOCH₃ | DMF, reflux | 3,5-Dimethoxy-4-amino-benzene-1-carbohydrazide |

These reactions are critical for synthesizing derivatives with modified electronic or steric properties.

Oxidation and Reduction Reactions

The amino and hydrazide groups are susceptible to redox transformations:

Oxidation

The amino group can be oxidized to nitro under strong oxidizing conditions:

This reaction is selective and preserves the bromine substituents.

Reduction

The hydrazide group is reduced to an amine using LiAlH₄:

Condensation Reactions

The carbohydrazide group forms hydrazones with carbonyl compounds, a reaction exploited in medicinal chemistry to develop Schiff base derivatives:

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol, reflux | 4-Amino-3,5-dibromobenzoylhydrazone |

These derivatives are studied for antimicrobial and anticancer activities.

Comparative Reactivity Insights

The compound’s reactivity diverges from non-halogenated analogs due to bromine’s steric and electronic effects:

| Reaction Type | 4-Amino-3,5-dibromo Derivative | Non-Halogenated Analog |

|---|---|---|

| NAS Rate | Slower (electron withdrawal by Br) | Faster |

| Oxidation Stability | Higher (Br stabilizes intermediates) | Lower |

Applications De Recherche Scientifique

Chemical Properties and Reactions

4-Amino-3,5-dibromobenzene-1-carbohydrazide can participate in several chemical reactions:

- Oxidation : The compound can be oxidized to form various oxides or oxidized derivatives.

- Reduction : Reduction reactions may convert functional groups, such as the nitro group to an amino group.

- Substitution : The dibromo groups can undergo nucleophilic substitution to introduce different functional groups.

- Condensation : The carbohydrazide moiety can participate in condensation reactions to yield hydrazones or other derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These properties make the compound a valuable intermediate in organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in various synthetic pathways, facilitating the development of new compounds with potential applications in different sectors.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it may possess antibacterial effects against pathogens such as E. coli and S. aureus. For instance, a study demonstrated significant bacterial death at low concentrations (0.0039 mg/mL) within eight hours of treatment.

- Antitumor Activity : In vitro studies have assessed its effectiveness against cancer cell lines, revealing a dose-dependent reduction in cell viability, particularly in MCF-7 breast cancer cells treated over 72 hours.

Medicine

The compound is being investigated for its therapeutic potential against various diseases. Its ability to interact with specific molecular targets suggests that it may play a role in drug development, especially as a lead compound for further pharmaceutical research.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its chromophoric properties. Its unique structural features allow it to be tailored for specific applications within the chemical manufacturing sector.

Case Studies

Several case studies highlight the practical applications and biological efficacy of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Smith et al. (2024) reported significant antibacterial activity against E. coli and S. aureus at low concentrations. |

| Antitumor Activity Assessment | Johnson et al. (2024) observed a dose-dependent reduction in MCF-7 cell viability after treatment with varying concentrations. |

These studies underscore the compound's potential as a lead candidate in both antimicrobial and antitumor research.

Mécanisme D'action

The mechanism of action of 4-Amino-3,5-dibromobenzene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and carbohydrazide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The dibromo groups may also play a role in its biological activity by interacting with cellular components .

Comparaison Avec Des Composés Similaires

4-Amino-3,5-dibromobenzene-1-carbohydrazide can be compared with similar compounds such as:

4-Amino-3,5-dichlorobenzene-1-carbohydrazide: Similar structure but with chlorine atoms instead of bromine.

4-Amino-3,5-diiodobenzene-1-carbohydrazide: Similar structure but with iodine atoms instead of bromine.

4-Amino-3,5-difluorobenzene-1-carbohydrazide: Similar structure but with fluorine atoms instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of bromine atoms, which can influence its reactivity and biological activity .

Activité Biologique

4-Amino-3,5-dibromobenzene-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against microbial and cancerous cells.

Chemical Overview

- Molecular Formula : C₇H₇Br₂N₃O

- Molecular Weight : 308.96 g/mol

- IUPAC Name : 4-amino-3,5-dibromobenzohydrazide

The compound is synthesized through the reaction of 3,5-dibromo-4-nitrobenzoic acid with hydrazine hydrate. This reaction involves several chemical transformations including oxidation, reduction, and substitution reactions, which can yield various derivatives useful in further biological studies .

The biological activity of this compound is thought to involve:

- Interaction with Biological Targets : The amino and carbohydrazide groups can form hydrogen bonds with cellular components, influencing their functions.

- Cellular Uptake : The dibromo substituents may enhance the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives for their antibacterial properties, this compound demonstrated effectiveness against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes key findings from recent studies on its anticancer effects:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 20 | Reactive oxygen species generation |

These results indicate a promising role for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

Case Studies

A recent case study highlighted the use of this compound in a screening assay for potential Type III secretion system inhibitors. The study found that at concentrations above its IC50 value, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria. This suggests its potential application in treating infections caused by Gram-negative bacteria .

Propriétés

IUPAC Name |

4-amino-3,5-dibromobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N3O/c8-4-1-3(7(13)12-11)2-5(9)6(4)10/h1-2H,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFKNKXNFFNNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380875 | |

| Record name | 4-amino-3,5-dibromobenzene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96569-38-9 | |

| Record name | 4-amino-3,5-dibromobenzene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.